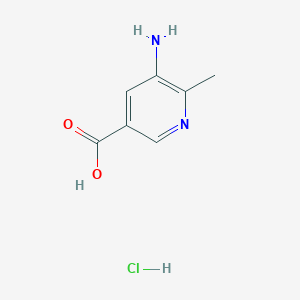

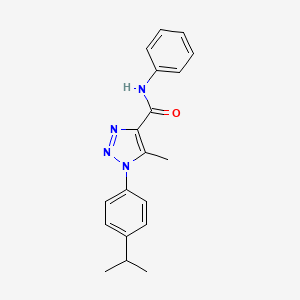

![molecular formula C15H10N2O2 B2543103 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 118733-99-6](/img/structure/B2543103.png)

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a chemical compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 . It is used in research and has been investigated for its potential biological activities .

Synthesis Analysis

Two different methods leading to 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles have been investigated. One method involves the reaction of 3‐aminocrotonirile with substituted salicylaldehydes, which provides 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles with the same substituent on positions 2 and 4 of the system . Another method involves the reaction of 3‐aminocrotonirile with a variety of substituted 3‐acetylcoumarins, leading to 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles with different substituents on positions 2 and 4 .Molecular Structure Analysis

The molecular structure of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile has been confirmed by spectroscopic methods . The presence of a nitrile moiety in the structures with fixed geometry causes a highly downfield shift of the aromatic proton at position 10 in the 1H NMR spectrum .Chemical Reactions Analysis

Valuable 5H-chromeno[3,4-c]pyridines, including 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile, have been prepared through ruthenium-catalyzed [2 + 2 + 2] cycloaddition of diversely substituted α,ω-diynes with various cyanamides . The reaction is highly regioselective and tolerates a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile, such as its melting point, boiling point, and density, are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile: has been investigated for its potential as an antipsychotic agent. Studies suggest that it may block D4 receptors, making it a candidate for managing psychotic disorders .

Anti-Inflammatory Properties

Researchers have explored the anti-inflammatory effects of this compound. It shows promise in modulating inflammatory pathways, which could be relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation .

Antibacterial Activity

Chromeno[3,4-c]pyridines: , including our compound of interest, exhibit antibacterial properties. They may inhibit bacterial growth and could be valuable in developing novel antibiotics .

Antifungal Potential

Studies have highlighted the antifungal activity of chromeno[3,4-c]pyridines. These compounds may target fungal pathogens and contribute to the development of antifungal therapies .

Antitubercular Applications

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile: has demonstrated antitubercular activity. This property is crucial in the fight against tuberculosis, a global health concern .

Heterocyclic Synthesis Building Block

The compound serves as a valuable building block in heterocyclic synthesis. Its unique structure allows for the creation of diverse tricyclic pyridines, which can be further functionalized for various applications .

Wirkmechanismus

While the specific mechanism of action of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is not mentioned in the search results, a series of 5H-chromeno[3,4-c]pyridine derivatives have been identified as dual ROCK1 and ROCK2 inhibitors . These compounds have sub-nanomolar inhibitory affinity for both kinases and excellent kinome selectivity .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-8-11(7-16)14-10-5-3-4-6-12(10)19-15(18)13(14)9(2)17-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIUOCZDNPTFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=N1)C)C(=O)OC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

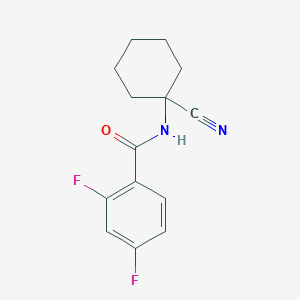

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

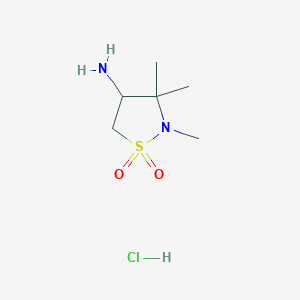

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)

![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)